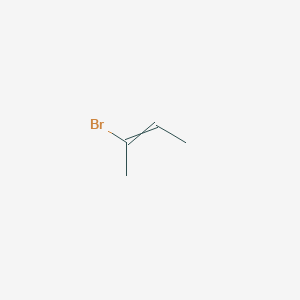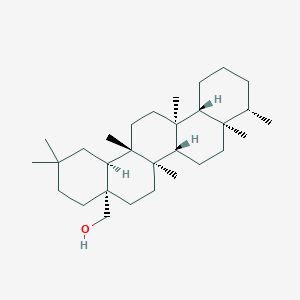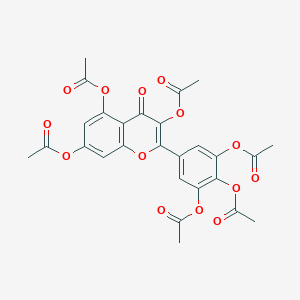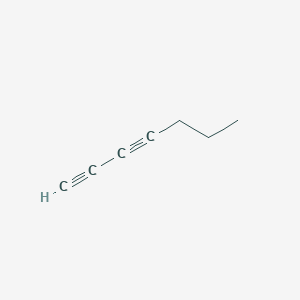
2,2-Dibromo-1-(4-bromofenil)etanona
Descripción general
Descripción
2,2-Dibromo-1-(4-bromophenyl)ethanone, also known as α,α,p-Tribromoacetophenone, is a chemical compound with the formula C8H5Br3O . It has a molecular weight of 356.837 .
Molecular Structure Analysis
The molecular structure of 2,2-Dibromo-1-(4-bromophenyl)ethanone consists of a bromophenyl group attached to a dibromoethanone group . The IUPAC Standard InChIKey for this compound is KFTUNOVZJWIKFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Dibromo-1-(4-bromophenyl)ethanone is a solid substance . It has a melting point of 91-94°C (lit.) . Its density is 2.177g/cm3 . The boiling point is 333.6ºC at 760mmHg .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se usa como intermedio en la síntesis orgánica . Es un intermedio significativo en la producción de productos farmacéuticos, pesticidas y otros productos químicos .
Reacciones de Bromación
El compuesto se usa en reacciones de bromación. La reacción de α-bromación de compuestos carbonílicos es un tema significativo en el campo de la química orgánica .
Síntesis de Compuestos Heterocíclicos
Se utiliza como material de partida en la síntesis de varios heterociclos . Los compuestos heterocíclicos tienen una amplia gama de aplicaciones en el campo de la química medicinal.
Enseñanza Experimental
La bromación de varios derivados de acetofenona, incluyendo 2,2-Dibromo-1-(4-bromofenil)etanona, se ha utilizado en la enseñanza experimental para ayudar a los estudiantes a comprender los principios de la reacción orgánica .
Investigación y Desarrollo
Sigma-Aldrich proporciona este producto a investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos . Esto permite a los investigadores explorar sus posibles aplicaciones en varios campos.
Experimentos de Innovación Química
Este compuesto se ha utilizado en experimentos de innovación química que involucran a estudiantes universitarios de primer año . Estos experimentos no solo consolidan sus conocimientos teóricos, sino que también profundizan su comprensión de los principios de la reacción orgánica al tiempo que cultivan la alfabetización científica, la capacidad de investigación, la capacidad de innovación y la conciencia oportuna de las tendencias de vanguardia internacionales.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dibromo-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTUNOVZJWIKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157279 | |
| Record name | Acetophenone, 2,2,4'-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13195-79-4 | |
| Record name | 2,2-Dibromo-1-(4-bromophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4'-Tribromoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13195-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2,2,4'-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibromo-1-(4-bromophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4'-TRIBROMOACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T74NH652 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights about the structure of 2,2-Dibromo-1-(4-bromophenyl)ethanone were revealed through vibrational spectroscopy and computational analysis?
A1: The study utilized FTIR and FT-Raman spectroscopy to analyze the vibrational modes of 2,2-Dibromo-1-(4-bromophenyl)ethanone []. These experimental techniques provided valuable data about the molecule's vibrations at various energy levels. Further, Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to predict the molecule's optimal geometry, vibrational frequencies, infrared intensities, and Raman scattering activities []. Comparing the experimental and calculated data allowed for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecule's structural characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




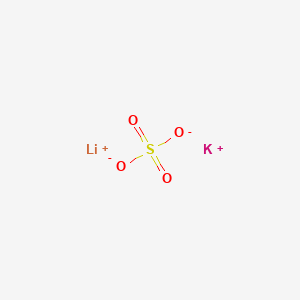
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)




![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
